![molecular formula C26H24ClN3O3 B3000631 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005141-06-9](/img/structure/B3000631.png)
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
The compound "2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various research areas, including crystal structure analysis, spectroscopic characterization, and biological activity. While the exact compound is not directly mentioned in the provided papers, similar structures with chlorophenyl, dimethylamino phenyl, and tolyl groups have been studied for their potential applications in medicine and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with chlorophenyl and tolyl groups involved condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with a phenyl-pyrazol amine, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of a thiohydantoin fused to pyrrolidine compound was achieved by cyclization of dimethyl pyrrolidine dicarboxylate with 4-chlorophenyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, NMR, FT-IR, MS, and HRMS. For example, a compound with a 4-chlorophenyl group was crystallized in the monoclinic system, and its structure was solved using direct methods and refined by full matrix least-squares procedures . Density functional theory (D
Scientific Research Applications
Photoluminescent Materials
A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, highlighting their potential in electronic applications due to strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000). These findings suggest that compounds with similar structures could be explored for their photoluminescent properties and applicability in optoelectronic devices.
Antimicrobial and Anti-inflammatory Agents
Research on novel pyrazole, isoxazole, and other heterocyclic derivatives bearing an aryl sulfonate moiety has shown promising antimicrobial and anti-inflammatory activities (Kendre et al., 2015). This suggests the potential of structurally related compounds for pharmaceutical applications, particularly in developing new treatments for infections and inflammation.
Electronic and Optical Materials
Studies have focused on the synthesis and evaluation of compounds with electronic transport properties and applications in organic light-emitting devices (Huang et al., 2006). The structural analysis and performance assessment of these materials underline the potential of similarly structured compounds for use in electronic devices, emphasizing the importance of molecular structure in determining electronic properties.
Antitumor Activity
Compounds with complex heterocyclic structures have also been investigated for their antitumor activities, showcasing the potential of such molecules in cancer research (Liu et al., 2020). This points to the possibility of exploring related compounds for their cytotoxic effects against cancer cell lines and their application in developing new anticancer agents.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-16-4-10-20(11-5-16)29-25(31)22-23(17-6-12-19(13-7-17)28(2)3)30(33-24(22)26(29)32)21-14-8-18(27)9-15-21/h4-15,22-24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQICELWPUGOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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